molecular formula C13H19NO3 B152978 tert-Butyl (2-hydroxy-1-phenylethyl)carbamate CAS No. 67341-01-9

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

Cat. No.: B152978
CAS No.: 67341-01-9
M. Wt: 237.29 g/mol
InChI Key: IBDIOGYTZBKRGI-UHFFFAOYSA-N
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Description

Tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Biological Activity

Tert-butyl (2-hydroxy-1-phenylethyl)carbamate, also known as (S)-tert-Butyl (2-hydroxy-1-phenylethyl)carbamate or Boc-L-phenylglycinol, is an organic compound with significant implications in organic synthesis and potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H19_{19}N1_{1}O3_{3}, with a molecular weight of approximately 237.29 g/mol. The compound features a tert-butyl group, a hydroxyl group, and a phenyl group, contributing to its versatility as a building block in organic synthesis.

1. Enzyme Inhibition

Research indicates that this compound and its derivatives may exhibit significant enzyme inhibitory activities. For instance, studies have shown that compounds containing the carbamate moiety can act as inhibitors of carbonic anhydrase II (CA-II), which plays a crucial role in various physiological processes. The inhibition mechanism involves multiple hydrogen bonding interactions with active site residues, effectively blocking the enzyme's function .

2. Potential Anticonvulsant Activity

Investigations into the anticonvulsant properties of related compounds suggest that this compound may also exhibit similar bioactivities. The compound has been studied for its potential as a scaffold in drug development aimed at treating epilepsy and other neurological disorders.

3. Role in Peptide Synthesis

The compound is widely recognized for its role as a protecting group in peptide synthesis, particularly for amino acids like phenylglycine. Its ability to selectively protect the amine functionality allows for controlled modifications during synthesis processes. This property is crucial for developing complex peptides that may have therapeutic applications.

Case Study 1: Inhibition of Carbonic Anhydrase II

A study demonstrated that derivatives of this compound exhibited varying degrees of inhibition against CA-II, with some compounds showing IC50_{50} values as low as 12.1 μM, indicating strong inhibitory potential compared to standard inhibitors like acetazolamide .

CompoundIC50_{50} (μM)Activity Level
4a12.1 ± 0.86High
4c13.8 ± 0.64High
4i18.1 ± 1.31Moderate
Standard53.6 ± 0.96Weak

Case Study 2: Anticonvulsant Evaluation

In another study focusing on anticonvulsant activity, derivatives of this compound were evaluated for their effects on seizure models in rodents. The results indicated that certain modifications to the compound enhanced its efficacy as an anticonvulsant agent, warranting further exploration into its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the carbamate : Reaction of phenethylamine with tert-butyl chloroformate.
  • Hydroxylation : Introduction of the hydroxyl group through selective oxidation methods.
  • Purification : Use of chromatography to isolate the desired product.

These steps allow researchers to manipulate the structure for various applications while maintaining the integrity of the amine functionality.

Properties

IUPAC Name

tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDIOGYTZBKRGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.